molecular formula C7H4BrIO B1523704 4-Bromo-2-iodobenzaldehyde CAS No. 1261470-87-4

4-Bromo-2-iodobenzaldehyde

Cat. No. B1523704
CAS RN: 1261470-87-4
M. Wt: 310.91 g/mol
InChI Key: JFFYPBIPKMTEEQ-UHFFFAOYSA-N
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Description

4-Bromo-2-iodobenzaldehyde is a halogenated aromatic compound with the CAS Number: 1261470-87-4 . It has a molecular weight of 310.92 and is a solid at room temperature . It is a valuable compound that can be applied in a variety of chemical reactions .


Synthesis Analysis

4-Bromobenzaldehyde, an isomer of bromobenzaldehyde, may be prepared in the laboratory in two steps starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . In the second step, the dibrominated methyl group is hydrolyzed with calcium carbonate, then steam distilled to collect 4-bromobenzaldehyde .


Molecular Structure Analysis

The IUPAC name for 4-Bromo-2-iodobenzaldehyde is the same . The InChI code for this compound is 1S/C7H4BrIO/c8-6-2-1-5 (4-10)7 (9)3-6/h1-4H .


Chemical Reactions Analysis

The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde . This is followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .


Physical And Chemical Properties Analysis

4-Bromo-2-iodobenzaldehyde is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Halogen Transfer and Extrusion in Metal Complexes

4-Bromo-2-iodobenzaldehyde plays a role in the study of halogen transfer and extrusion in aromatic compounds when interacting with metal complexes. Blum, Aizenshtat, and Iflah (1976) explored the reaction of halogenated benzaldehydes with IrCl(CO)(PPh3)2, demonstrating how iodine and bromine from the aromatic compounds transfer to the metal atom. This reaction pattern is considered significant in understanding halogen extrusion in various catalyzed processes (Blum, Aizenshtat, & Iflah, 1976).

Synthetic Applications in Palladium-Catalyzed Cross-Coupling

Ghosh and Ray (2017) reviewed the advancements in the field of bromovinyl aldehyde chemistry, specifically focusing on 2-bromobenzaldehydes like 4-Bromo-2-iodobenzaldehyde. These compounds have been critical in constructing various biologically and medicinally relevant compounds, utilizing palladium-catalyzed cross-coupling methods (Ghosh & Ray, 2017).

Role in Organic Synthesis

Jolad and Rajagopalan (2003) discussed the use of 2-Bromo-4-methylbenzaldehyde, a compound similar to 4-Bromo-2-iodobenzaldehyde, in organic synthesis. Their work highlights the versatility of such compounds in creating complex organic structures, which can be significant in pharmaceutical and material science research (Jolad & Rajagopalan, 2003).

Catalysis in Chemical Reactions

Vypolzov, Dar'in, Ryazanov, and Lobanov (2011) studied the reaction of benzamidines with 2-bromo- and 2-iodobenzaldehydes catalyzed by the CuI/L-proline system. They found that reaction with 2-iodobenzaldehyde leads to the formation of quinazolines, highlighting the role of 4-Bromo-2-iodobenzaldehyde in catalyzing the formation of specific chemical structures (Vypolzov et al., 2011).

In Molecular Structure and Vibrational Spectroscopy

The molecular structure and properties of related compounds such as 2-fluoro-4-bromobenzaldehyde have been investigated through experimental techniques like X-ray diffraction and vibrational spectroscopy. This research, conducted by Tursun and colleagues (2015), demonstrates the importance of halogenated benzaldehydes in understanding molecular structures and their behavior (Tursun et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

4-Bromo-2-iodobenzaldehyde has been reported as a building block to prepare larger scaffolds by copper-catalyzed reactions . This suggests potential future applications in desirable industries like pharmaceuticals .

properties

IUPAC Name

4-bromo-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFYPBIPKMTEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261470-87-4
Record name 4-Bromo-2-iodobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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